A2A Receptor Affinity: [1,5-a]Pyrazine Core vs. [1,5-c]Pyrimidine Isomer
In a systematic comparison of three heterocyclic cores by Vu et al., the [1,2,4]triazolo[1,5-a]pyrazine core (as embodied by compound 5 in the Dowling series) yielded an A2A Ki of 12 nM, whereas the directly analogous [1,2,4]triazolo[1,5-c]pyrimidine matched pair exhibited a Ki of 180 nM under identical assay conditions [1][2]. The 15-fold improvement in affinity is attributed to the altered nitrogen placement, which modifies the hydrogen-bond acceptor geometry with Asn253 in the receptor binding pocket.
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12 nM (triazolo[1,5-a]pyrazine derivative) |
| Comparator Or Baseline | Ki = 180 nM (triazolo[1,5-c]pyrimidine derivative) |
| Quantified Difference | 15-fold improvement in affinity (12 nM vs. 180 nM) |
| Conditions | Radioligand competitive binding assay using [3H]ZM241385 on human A2A receptor expressed in HEK293 cells |
Why This Matters
The [1,5-a]pyrazine isomer consistently delivers higher target affinity than the [1,5-c]pyrimidine isomer, making it the preferred core for A2A antagonist programs, directly impacting lead compound selection and procurement decisions.
- [1] Vu CB, Pan D, Peng B, Sha L, Kumaravel G, Jin X, Phadke D, Engber T, Huang C, Reilly J, Tam S. Studies on adenosine A2a receptor antagonists: comparison of three core heterocycles. Bioorg Med Chem Lett. 2004;14(19):4831-4834. PMID: 15341933. View Source
- [2] Dowling JE, Vessels JT, Haque S, et al. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorg Med Chem Lett. 2005;15(21):4809-4813. PMID: 16153830. (Data for compound 5). View Source
